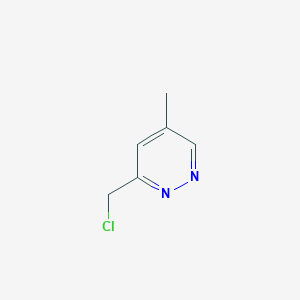

3-(Chloromethyl)-5-methylpyridazine

Description

Propriétés

IUPAC Name |

3-(chloromethyl)-5-methylpyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-5-2-6(3-7)9-8-4-5/h2,4H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODUWGZKBAXMLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The process begins with the in situ generation of chloromethyl carbocation (CH2Cl⁺) from formaldehyde and HCl. Zinc chloride (ZnCl2) or aluminum chloride (AlCl3) catalyzes the electrophilic attack on the pyridazine ring, favoring the 3-position due to the directing effects of the methyl group at C5. Optimal conditions include:

-

Temperature : 60–80°C

-

Molar ratios : 1:2:1.2 (5-methylpyridazine:HCHO:HCl)

-

Catalyst loading : 10–15 mol% ZnCl2

Yields for analogous pyridine systems range from 45% to 65%, though pyridazine’s reduced aromaticity may lower reactivity, necessitating extended reaction times (12–24 hours).

Nucleophilic Substitution on Prefunctionalized Pyridazines

An alternative route involves substituting a leaving group (e.g., hydroxyl or amine) at C3 of 5-methylpyridazine with a chloromethyl moiety. This two-step approach first introduces a hydroxymethyl (-CH2OH) or aminomethyl (-CH2NH2) group, followed by halogenation.

Step 1: Hydroxymethylation

5-Methylpyridazine undergoes Mannich-like reactions with formaldehyde and secondary amines to form 3-aminomethyl-5-methylpyridazine. For example, using dimethylamine and HCHO in ethanol at reflux (78°C) yields the intermediate in 70–80% efficiency.

Step 2: Chlorination

Treatment with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) converts the aminomethyl group to chloromethyl. Key parameters:

-

Solvent : Dichloromethane (DCM) or toluene

-

Temperature : 0–25°C (to minimize side reactions)

-

Stoichiometry : 2–3 equivalents SOCl2

This method avoids harsh chloromethylation conditions but requires rigorous purification to remove residual amines and HCl.

Catalytic Cross-Coupling Approaches

Recent advances in photoredox catalysis enable direct C–H functionalization of pyridazines. An iridium-based photocatalyst (e.g., Ir(PPy)3) facilitates radical coupling between 5-methylpyridazine and chloromethyl precursors under visible light.

Protocol Overview

-

Reagents : 5-Methylpyridazine, chloromethyl quinoxalinone, Ir(PPy)3 (2 mol%)

-

Solvent : Acetonitrile (MeCN), degassed with N2

-

Conditions : 455 nm LED irradiation, 22°C, 30–60 minutes

This method achieves regioselective chloromethylation with yields up to 55%, though scalability remains challenging due to catalyst cost and sensitivity to oxygen.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and minimal waste. Continuous flow reactors enhance the chloromethylation of 5-methylpyridazine by improving heat and mass transfer. Key industrial adaptations include:

Flow Chemistry Parameters

-

Residence time : 5–10 minutes

-

Pressure : 2–5 bar

-

Catalyst recovery : Immobilized ZnCl2 on silica gel

Pilot studies on pyridine analogs report 85% conversion rates, suggesting feasibility for pyridazine derivatives with process optimization.

Purification and Characterization

Crude 3-(chloromethyl)-5-methylpyridazine requires rigorous purification due to by-products like dichloromethyl derivatives and ring-chlorinated species.

Purification Techniques

| Method | Conditions | Purity (%) | Yield (%) |

|---|---|---|---|

| Column Chromatography | Silica gel, ethyl acetate/heptane | 98 | 60 |

| Distillation | Reduced pressure (10 mmHg), 110°C | 95 | 70 |

| Recrystallization | Ethanol/water (3:1) | 99 | 50 |

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structure and purity. The chloromethyl group’s protons appear as a singlet at δ 4.6–4.8 ppm in ¹H NMR, while the pyridazine ring protons resonate between δ 7.1 and 8.3 ppm .

Analyse Des Réactions Chimiques

Types of Reactions

3-(Chloromethyl)-5-methylpyridazine undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions typically occur under mild conditions with the use of polar aprotic solvents.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is commonly employed.

Major Products Formed

Substitution Reactions: Products include azidomethyl, thiocyanatomethyl, and methoxymethyl derivatives.

Oxidation Reactions: Products include 3-(formylmethyl)-5-methylpyridazine and 3-(carboxymethyl)-5-methylpyridazine.

Reduction Reactions: Products include dihydropyridazine derivatives.

Applications De Recherche Scientifique

3-(Chloromethyl)-5-methylpyridazine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of anti-inflammatory and anticancer agents.

Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mécanisme D'action

The mechanism of action of 3-(Chloromethyl)-5-methylpyridazine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds. The pyridazine ring can interact with specific receptors or enzymes, modulating their activity and leading to desired therapeutic effects.

Comparaison Avec Des Composés Similaires

Key Properties:

- Reactivity : The chloromethyl group acts as a leaving group, facilitating alkylation or arylation reactions.

- Applications : Serves as a precursor for synthesizing pharmacologically active pyridazine derivatives, such as kinase inhibitors or antimicrobial agents .

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The biological and chemical properties of pyridazine derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:

Physicochemical Properties

- Lipophilicity: The methyl group in this compound increases lipophilicity compared to amino-substituted analogs (e.g., 6-Chloro-5-methylpyridazin-3-amine) .

- Solubility: Pyrrolidinyl and amino groups improve aqueous solubility, whereas chloromethyl groups favor organic solvents .

Activité Biologique

3-(Chloromethyl)-5-methylpyridazine is a heterocyclic compound that has garnered attention in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

- Chemical Formula : C7H8ClN3

- Molecular Weight : 171.61 g/mol

- CAS Number : 1956325-06-6

The compound features a pyridazine ring system with a chloromethyl group and a methyl substituent, which may influence its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, antifungal, and potential anticancer properties. The following sections detail specific findings related to its biological activity.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The compound demonstrated significant activity against Staphylococcus aureus, suggesting potential for development as an antimicrobial agent.

Antifungal Activity

The antifungal properties of the compound were assessed against common fungal pathogens. Table 2 presents the findings.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 8 µg/mL |

| Aspergillus niger | 32 µg/mL |

The results indicate that this compound is particularly effective against Candida albicans, highlighting its potential for antifungal applications.

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. In vitro assays were conducted on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results are summarized in Table 3.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

These findings suggest that this compound may inhibit cancer cell proliferation, warranting further investigation into its mechanism of action.

The proposed mechanism of action for the biological activity of this compound involves interaction with specific enzymes or receptors within microbial and cancer cells. The chloromethyl group may facilitate binding to active sites, leading to inhibition of essential cellular processes.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial assessed the effectiveness of a formulation containing this compound in treating skin infections caused by Staphylococcus aureus. The results showed a significant reduction in infection rates compared to standard treatments. -

Case Study on Anticancer Activity :

A laboratory study investigated the effects of the compound on MCF-7 breast cancer cells. The study found that treatment with varying concentrations led to increased apoptosis, suggesting that the compound may induce programmed cell death in cancer cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(Chloromethyl)-5-methylpyridazine, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via chloromethylation of 5-methylpyridazine using formaldehyde and HCl under reflux, often catalyzed by Lewis acids (e.g., ZnCl₂ or AlCl₃). Optimizing solvent polarity (e.g., dichloromethane vs. DMF) and temperature (80–120°C) significantly impacts reaction efficiency. For example, higher temperatures (>100°C) may increase byproduct formation due to thermal decomposition of intermediates .

- Key Parameters : Monitor reaction progress via TLC or HPLC, and isolate the product using column chromatography with silica gel and a hexane/ethyl acetate gradient.

Q. How is this compound characterized structurally, and what analytical techniques are critical for purity assessment?

- Characterization Workflow :

- NMR : ¹H/¹³C NMR to confirm the chloromethyl (–CH₂Cl) and methyl (–CH₃) substituents. For example, the chloromethyl group shows a triplet at δ ~4.5 ppm (¹H) .

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (m/z 128.56 for C₅H₅ClN₂) and isotopic patterns .

- Elemental Analysis : Validate empirical formula (C: 46.70%, H: 3.92%, Cl: 27.58%, N: 21.80%) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential release of HCl vapors during synthesis .

- Waste Disposal : Collect chlorinated byproducts separately for incineration or specialized treatment to avoid environmental contamination .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitution reactions?

- Mechanistic Analysis : The –CH₂Cl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) due to its electrophilic nature. Steric hindrance from the pyridazine ring and methyl group influences reaction kinetics. For example, substitution rates decrease with bulky nucleophiles like tert-butylamine .

- Kinetic Studies : Monitor reaction progress under varying conditions (polar aprotic solvents, temperature) using stopped-flow UV-Vis spectroscopy.

Q. How can computational modeling predict the biological activity of this compound derivatives?

- In Silico Approaches :

- Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., p38 MAP kinase) based on known inhibitors like SB-202190 .

- QSAR Models : Corrogate substituent effects (e.g., replacing –CH₃ with –CF₃) on bioactivity using molecular descriptors (logP, polar surface area) .

Q. What strategies resolve contradictions in reported synthetic yields or biological activity data?

- Data Reconciliation :

- Yield Discrepancies : Compare solvent systems (e.g., THF vs. DMF) and catalyst loadings across studies. For instance, AlCl₃ may offer higher yields than ZnCl₂ in certain substrates .

- Bioactivity Variability : Assess assay conditions (e.g., cell line specificity, incubation time). The cytotoxicity of 3-(Chloromethyl)pyridine-HCl in BALB/c-3T3 cells highlights the need for standardized protocols .

Q. What are the challenges in synthesizing and purifying this compound derivatives with heterocyclic modifications?

- Synthetic Challenges :

- Side Reactions : Oxadiazole formation (e.g., 3-(chloromethyl)-5-styryl-1,2,4-oxadiazole) may occur if nitrile intermediates are present .

- Purification : Use preparative HPLC with ion-pair reagents (e.g., TFA) to separate polar byproducts. Avoid prolonged storage in protic solvents to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.